3-(Quinolin-6-yl)prop-2-enal
Description
3-(Quinolin-6-yl)prop-2-enal is an α,β-unsaturated aldehyde featuring a quinoline moiety at the β-position. The compound combines the conjugated enal system (prop-2-enal) with a heteroaromatic quinoline ring, which confers unique electronic and steric properties. Quinoline derivatives are renowned for their biological relevance, including applications as pharmaceuticals and agrochemicals .
Properties
CAS No. |
130520-72-8 |
|---|---|
Molecular Formula |
C12H9NO |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
3-quinolin-6-ylprop-2-enal |
InChI |
InChI=1S/C12H9NO/c14-8-2-3-10-5-6-12-11(9-10)4-1-7-13-12/h1-9H |
InChI Key |
MZXKEWFFQIBAHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C=CC=O)N=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features and Functional Groups
- Aldehyde vs. Ketone Reactivity: The aldehyde group in this compound increases electrophilicity compared to ketone-containing chalcones (e.g., quinolin-3-yl prop-2-en-1-one).
- Quinoline vs.
Physicochemical Properties
Table 3: Solubility and Reactivity
| Compound | Solubility Profile | Reactivity Highlights |
|---|---|---|
| This compound | Low polarity (quinoline core) | High electrophilicity (aldehyde), π-π stacking |
| Phenylprop-2-enal derivatives | Moderate polarity (methoxy enhances solubility) | Moderate reactivity, stabilized by substituents |
| Quinolinyl chalcones | Low to moderate polarity | Ketone less reactive than aldehyde |
- Hydrogen Bonding: The aldehyde in this compound can act as a hydrogen bond acceptor, influencing crystal packing and molecular recognition, as seen in related quinoline structures .
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